Phenyl isopropyl sulfone

Description

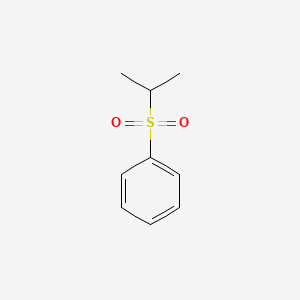

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSQCOXRMHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195181 | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-09-9 | |

| Record name | [(1-Methylethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, isopropyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Isopropyl Sulfone and Its Derivatives

Direct Synthesis Approaches to Phenyl Isopropyl Sulfone

The direct formation of the this compound structure can be achieved through established and contemporary synthetic paradigms. These methods typically involve either the formation of the aryl-sulfur bond or the oxidation of a pre-existing sulfide (B99878).

Traditional methods for the synthesis of aryl alkyl sulfones, including this compound, have long been established in the canon of organic chemistry. thieme-connect.com Two primary strategies dominate this area: the alkylation of sulfinate salts and the oxidation of sulfides. thieme-connect.com

The first approach involves the reaction of a sodium arylsulfinate, such as sodium benzenesulfinate, with an appropriate alkylating agent. For the synthesis of this compound, an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) serves as the electrophile. The sulfinate anion acts as a potent nucleophile, displacing the halide to form the C-S bond and generate the target sulfone. thieme-connect.comsciopen.com This reaction is a straightforward and widely used method for constructing the sulfone functional group.

The second classical route is the oxidation of the corresponding sulfide, isopropyl phenyl sulfide. thieme-connect.com This precursor can be synthesized via the reaction of thiophenol with an isopropyl halide. The subsequent oxidation of the sulfide to the sulfone is a very common transformation. A variety of oxidizing agents have been historically employed for this purpose, with careful control of reaction conditions necessary to prevent over-oxidation to the sulfone when the sulfoxide (B87167) is desired, but for sulfone synthesis, stronger or stoichiometric amounts of oxidants are used. thieme-connect.com

Building upon classical oxidation methods, a host of modern reagents and catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of the sulfide-to-sulfone conversion. These contemporary methods are directly applicable to the synthesis of this compound from its sulfide precursor.

A wide array of oxidants can be employed, including hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst such as tungsten. nih.gov Other powerful oxidizing systems include Oxone® (potassium peroxymonosulfate), which is recognized as an effective and environmentally friendly reagent for promoting the chemoselective and rapid oxidation of sulfides to sulfones. sit.edu.cn The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) is also a well-established method for this transformation. researchgate.net The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Metalation and Polylithiation Strategies Involving this compound

This compound is a particularly useful substrate for metalation reactions due to the acidity of both the α-protons on the isopropyl group and the ortho-protons on the phenyl ring, both activated by the electron-withdrawing sulfonyl group. This allows for selective deprotonation and subsequent functionalization.

A significant synthetic strategy involves the ortho,alpha-dilithiation of this compound. tandfonline.com The sulfonyl group is a powerful directing group for ortho-lithiation, while also rendering the α-proton acidic. By using a sufficient excess of a strong organolithium base, such as n-butyllithium, it is possible to deprotonate both the ortho-position of the aromatic ring and the α-position of the isopropyl group. sit.edu.cntandfonline.com This process generates a dianionic species, a potent bis-nucleophile, which can react with various electrophiles. This dimetalation opens a direct route to disubstituted aryl sulfones in a single synthetic operation. tandfonline.com

The primary utility of the ortho,alpha-dilithiated intermediate is its reaction with a range of electrophiles to create two new bonds in one pot. This provides a highly efficient pathway to complex, polysubstituted aryl sulfones that would be more challenging to access through other means. tandfonline.com The reaction of the dianion with various electrophiles has been described as a general method for preparing these disubstituted compounds in satisfactory yields. tandfonline.com

The dianion can be quenched with different electrophiles, leading to the introduction of various functional groups at both the ortho- and α-positions. For example, reaction with alkyl halides, carbonyl compounds (aldehydes and ketones), and other electrophilic reagents allows for the construction of a diverse library of ortho,alpha-substituted aryl sulfones. researchgate.nettandfonline.com

Table 1: Representative Products from Dilithiated this compound

| Electrophile | Resulting Functional Group at ortho-position | Resulting Functional Group at α-position |

|---|---|---|

| Alkyl Halide (R-X) | Alkyl (R) | Alkyl (R) |

| Aldehyde (RCHO) | Hydroxyalkyl [CH(OH)R] | Hydroxyalkyl [CH(OH)R] |

| Ketone (R₂C=O) | Tertiary Alcohol [C(OH)R₂] | Tertiary Alcohol [C(OH)R₂] |

The stereochemistry of the carbanion formed at the α-position to the sulfonyl group (an α-lithiosulfone) is a subject of significant academic interest. The configurational stability of this chiral center, if a prochiral substrate is used or if the α-carbon becomes stereogenic upon substitution, is crucial for stereoselective synthesis.

Studies on related α-sulfonyl carbanions have shown that their geometry and stability are influenced by several factors. The nature of the carbanion (pyramidal vs. planar), the degree of charge delocalization, and the interaction with the lithium counterion all play a role. acs.org The sulfonyl group effectively stabilizes the adjacent carbanion through inductive effects and negative hyperconjugation. thieme-connect.de

The configurational stability of α-lithiosulfones can be variable. researchgate.net In some cases, these organolithium compounds can racemize, especially at higher temperatures, while in other instances, particularly with chelation assistance or in specific solvent systems, they can exhibit high configurational stability. acs.orgresearchgate.net This stability is critical, as it determines whether the stereochemical information of the carbanion is retained during its reaction with an electrophile. For the α-lithio derivative of this compound, the specific stability would depend on the reaction conditions, such as temperature and the presence of coordinating ligands like TMEDA (tetramethylethylenediamine), which can influence the aggregation state and structure of the organolithium species. researchgate.net

Preparation of Related Phenyl Sulfone Derivatives and Analogues

The synthesis of derivatives related to phenyl sulfone often involves the strategic introduction of functional groups that serve as versatile handles for further chemical manipulation. Vinyl and difluoromethyl moieties are of particular interest due to the unique reactivity and properties they impart to the parent sulfone structure.

Synthesis of Vinyl Phenyl Sulfones

Vinyl sulfones are valuable intermediates in organic chemistry, acting as potent Michael acceptors and participating in various cycloaddition reactions. thieme-connect.de Their synthesis can be achieved through several distinct pathways.

A common and direct method for preparing phenyl vinyl sulfone involves the elimination of hydrogen halides from 2-haloethyl phenylsulfone precursors. The process typically uses a base to facilitate the removal of a proton and a halide ion, leading to the formation of a carbon-carbon double bond.

One established route utilizes 2-chloroethyl phenylsulfone as the starting material. google.com Traditional methods have employed bases such as triethylamine (B128534) or sodium hydroxide (B78521) to induce the elimination reaction. google.com However, an improved process involves dissolving 2-chloroethyl phenylsulfone in an aprotic solvent like ethyl acetate (B1210297) and treating it with diisopropylamine. google.com This approach effectively controls the polymerization of the final product, reduces impurities, and simplifies the workup procedure, avoiding the need for distillation or crystallization. google.com The reaction proceeds efficiently at temperatures ranging from -10 °C to 25 °C. google.com

Similarly, other heteroaryl vinyl sulfones can be synthesized following a three-step sequence starting with the alkylation of a thiol with a dihaloalkane (e.g., 1,2-dichloroethane), followed by oxidation of the resulting sulfide to the sulfone, and finally, a base-induced elimination to yield the vinyl sulfone. researchgate.net

Table 1: Comparison of Bases for Elimination Reaction of 2-Chloroethyl Phenylsulfone

| Base | Solvent | Temperature (°C) | Key Advantages | Reference |

| Diisopropylamine | Ethyl Acetate | -10 to 25 | Effectively controls polymerization, simplifies aftertreatment | google.com |

| Triethylamine | Not Specified | Not Specified | Traditional method | google.com |

| Sodium Hydroxide | Not Specified | Not Specified | Inexpensive traditional method | google.com |

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the stereoselective synthesis of alkenes. This methodology can be adapted to produce vinyl sulfones by reacting a sulfonyl-stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nih.govnih.gov

A one-pot procedure allows for the stereoselective preparation of vinyl sulfones in high yields. tandfonline.comresearchgate.net This reaction begins with the phosphorylation of methyl phenyl sulfone at low temperatures to generate the necessary phosphonate ylide. This ylide then reacts with various aldehydes and ketones to furnish the corresponding vinyl sulfones. nih.govtandfonline.comresearchgate.net The use of sulfonyl-stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-alkene isomer. nih.gov For instance, the reaction of diethyl (phenylsulfonyl)methylphosphonate with a range of aliphatic and aromatic aldehydes and ketones yields the corresponding (E)-vinyl sulfones. nih.gov

An efficient, economical, and environmentally friendly approach to vinyl sulfones avoids the use of metal catalysts. organic-chemistry.org This method involves the reaction of commercially available sulfinic acid sodium salts with dibromides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C). organic-chemistry.orgrsc.org This process has been shown to be effective for producing a variety of phenyl and methyl vinyl sulfones in good yields. organic-chemistry.orgrsc.org The protocol is compatible with a wide range of functional groups. organic-chemistry.org The proposed mechanism involves an initial dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and a subsequent elimination step to form the final vinyl sulfone product. organic-chemistry.org This catalyst-free method presents a practical and scalable alternative to traditional synthetic routes. organic-chemistry.org

Table 2: Examples of Catalyst-Free Synthesis of Vinyl Sulfones

| Sulfinate Salt | Dibromide | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Phenylsulfinate | 2,3-Dibromopropanamide | DMF | 80 | High | thieme-connect.deorganic-chemistry.org |

| Sodium Methanesulfinate | Various Dibromides | DMF-H₂O | 80 | 65-88 | thieme-connect.dersc.org |

Synthesis of Difluoromethyl Phenyl Sulfone Derivatives

The introduction of a difluoromethyl (CF₂) group into organic molecules can significantly alter their chemical and biological properties. cas.cn Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a key reagent in this context, serving as a versatile building block for various difluoromethylated compounds. cas.cngoogle.com

A notable derivative, azidodifluoromethyl phenyl sulfone (PhSO₂CF₂N₃), has been developed as a stable, solid, and readily accessible reagent. researchgate.netacs.orgtacr.cz It functions as a synthetic equivalent of the highly reactive and elusive azidodifluoromethyl anion. researchgate.netacs.orgnih.gov

This novel fluorinated azide (B81097) can be synthesized on a multi-gram scale in high yield (90%) from the reaction of difluoromethyl phenyl sulfone with tosyl azide in the presence of a suitable base. nih.gov The resulting azidodifluoromethyl phenyl sulfone is a valuable intermediate for synthesizing complex nitrogen-containing heterocyclic compounds. For example, it undergoes copper(I)-catalyzed azide-alkyne cycloaddition reactions with various terminal alkynes to produce N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. researchgate.netacs.orgnih.gov These products can be further transformed, such as through reductive desulfonylation/silylation, to yield other useful difluoromethylated molecules. researchgate.netacs.org

Catalytic and Advanced Synthetic Approaches for Aryl Sulfones

The development of efficient and atom-economical synthetic methods for aryl sulfones is a significant area of research in organic chemistry. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric and often hazardous reagents. To overcome these limitations, modern synthetic strategies have increasingly focused on catalytic and one-pot procedures. These advanced approaches offer numerous advantages, including reduced waste, lower energy consumption, and the ability to construct complex molecules from simple precursors in a single operation.

One-Pot Syntheses of Unsymmetrical Sulfones

Preparation of the Organometallic Reagent: The process can start with the formation of an organolithium or organomagnesium (Grignard) reagent.

Formation of the Sulfinate Salt: The freshly prepared organometallic reagent is then reacted with sulfur dioxide (SO₂). The insertion of SO₂ into the carbon-metal bond generates the corresponding lithium, magnesium, or zinc sulfinate salt.

Arylation of the Sulfinate Salt: The final step involves the arylation of the in situ generated sulfinate salt. This is often achieved using diaryliodonium salts, which are highly effective arylating agents for sulfinates, proceeding under transition-metal-free conditions. acs.orgacs.org

This one-pot sequence allows for the synthesis of a wide variety of unsymmetrical sulfones, including alkyl aryl sulfones. For instance, the reaction can be initiated from an alkyl Grignard reagent, such as isopropylmagnesium chloride, which upon reaction with sulfur dioxide and subsequent arylation with a diaryliodonium salt, would yield the corresponding this compound. The reaction of alkyl organomagnesium reagents, in particular, has been shown to produce the desired alkyl aryl sulfones in moderate to good yields. acs.org

The versatility of this method is demonstrated by its compatibility with various functional groups and its applicability to a range of organometallic precursors. The reaction conditions are generally mild, and the procedure avoids the isolation of the potentially sensitive sulfinate intermediates. acs.org

Another advanced catalytic approach involves the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an inexpensive, non-toxic, and recyclable catalyst. nanomaterchem.com This system effectively catalyzes the coupling of aryl sulfonic acid salts with a variety of alkyl halides to produce unsymmetrical sulfones in good to excellent yields. nanomaterchem.com This method offers a broad functional group tolerance and benefits from the magnetic properties of the catalyst, which allows for its easy separation and reuse. nanomaterchem.com

Furthermore, copper-catalyzed cross-coupling reactions of sulfinate salts with organohalides provide another powerful route for the one-pot synthesis of unsymmetrical sulfones. researchgate.net These reactions can be performed under relatively mild conditions and offer an alternative to palladium-catalyzed systems.

The table below summarizes representative examples of the one-pot synthesis of unsymmetrical sulfones, highlighting the scope and efficiency of these advanced methodologies.

| Entry | Organometallic Reagent/Halide | Arylating Agent/Sulfonate Salt | Catalyst/Conditions | Product | Yield (%) |

| 1 | n-BuLi | Ph₂IOTf | 1. SO₂, THF; 2. Ph₂IOTf, DMF, 90 °C | Phenyl butyl sulfone | 78 |

| 2 | sec-BuLi | Ph₂IOTf | 1. SO₂, THF; 2. Ph₂IOTf, DMF, 90 °C | Phenyl sec-butyl sulfone | 65 |

| 3 | iPrMgCl·LiCl | Ph₂IOTf | 1. SO₂, THF; 2. Ph₂IOTf, DMF, 90 °C | This compound | 55 |

| 4 | Benzylmagnesium chloride | Ph₂IOTf | 1. SO₂, THF; 2. Ph₂IOTf, DMF, 90 °C | Benzyl phenyl sulfone | 72 |

| 5 | Isopropyl bromide | Sodium benzenesulfinate | CuFe₂O₄, Water, 60 °C | This compound | Good |

Data for entries 1-4 are derived from the work of Manolikakes et al. acs.orgacs.org The yield for entry 5 is described as "good" in the source material. nanomaterchem.com

Theoretical and Computational Chemistry of Phenyl Isopropyl Sulfone and Sulfones

Electronic Structure Elucidation of the Sulfonyl Group

The electronic nature of the sulfonyl group is a subject of ongoing investigation, with computational studies playing a key role in refining our understanding of its bonding and valency.

Computational and X-ray crystallographic studies have been instrumental in investigating the electronic and geometric structures of various sulfonyl-containing compounds. acs.orgresearchgate.net Traditionally, the sulfonyl group was often depicted with an expanded octet for the sulfur atom, implying the participation of d-orbitals in bonding. However, modern computational analyses, such as Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT), challenge this view. acs.orgresearchgate.netfigshare.com

These studies suggest that the bonding in sulfonyl systems is highly polarized, best described as having significant ionic character in the form of X⁺−Y⁻, where X is sulfur. acs.orgresearchgate.netacs.org This polarity is a key feature of the sulfonyl group. Furthermore, these computational models indicate the presence of reciprocal n → σ* hyperconjugative interactions, where substituents on the sulfur atom act as both electron donors and acceptors. acs.orgresearchgate.netacs.org This model, supported by experimental data from low-temperature X-ray structure correlations, provides a more accurate representation of the bonding that does not require significant d-orbital involvement or a formal violation of the octet rule at the sulfur atom. acs.orgresearchgate.net

The debate over the extent of d-orbital participation in the bonding of hypervalent molecules, including those with sulfonyl groups, has been a central theme in theoretical chemistry. acs.org Early theories invoked d-orbital hybridization to explain the bonding in such compounds. However, a significant body of computational evidence now favors an alternative explanation centered on ionic bonding and negative hyperconjugation. acs.orgcdnsciencepub.com

Studies employing NBO analysis have shown that the electronic structure of the sulfonyl group in various derivatives is highly polarized. researchgate.net These analyses reveal significant contributions from reciprocal hyperconjugation of the n→σ* type, where substituents around the central sulfur atom simultaneously function as donors and acceptors. researchgate.net In contrast, the participation of d-orbitals in these systems is considered to be insignificant. researchgate.netresearchgate.net This concept of hyperconjugation has been further substantiated by experimental techniques like sulfur K-edge X-ray absorption spectroscopy (XAS). researchgate.netresearchgate.net The mixing of the aryl π* manifold with the S-Cl σ* orbital in aryl sulfonyl chlorides, for instance, is best described as excited-state hyperconjugation and has a notable impact on their spectroscopy and photoreactivity. researchgate.net This modern understanding, which emphasizes polarization and hyperconjugation over d-orbital involvement, provides a more accurate and nuanced picture of the electronic structure of the sulfonyl group. acs.orgresearchgate.netacs.orgresearchgate.net

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the reactivity and reaction mechanisms of sulfone compounds, including phenyl isopropyl sulfone.

DFT calculations have been successfully employed to model the mechanistic pathways of reactions such as the Vicarious Nucleophilic Substitution (VNS) of nitroarenes. researchgate.net These studies have explored the reactions of carbanions derived from alkyl phenyl sulfones, including methyl, ethyl, and isopropyl phenyl sulfone, with nitroaromatic compounds like 3-nitropyridine (B142982). researchgate.netnih.gov

The VNS mechanism involves the initial addition of the sulfonyl-stabilized carbanion to the nitroarene, forming a Meisenheimer-type adduct, followed by a base-induced β-elimination of the sulfinic acid. nih.gov DFT calculations have been crucial in elucidating the energetics of these steps. For instance, in the reaction with 3-nitropyridine, the steric hindrance of the isopropyl group in the carbanion of this compound can significantly impact the reaction. nih.gov Computational studies have shown that the adduct formed from the isopropyl carbanion may be stable towards elimination due to steric hindrance, which prevents the necessary planarization for the elimination step. nih.gov This highlights the ability of DFT to rationalize experimentally observed outcomes and provide detailed mechanistic insights. researchgate.netnih.gov

Table 1: Calculated Relative Energies for the Reaction of Phenyl Sulfone Carbanions with 3-Nitropyridine

| Reactant Carbanion | Relative Energy (kcal/mol) - Adduct Formation | Relative Energy (kcal/mol) - Transition State for Elimination |

| Methyl Phenyl Sulfone Carbanion | Data not available in snippets | Data not available in snippets |

| Ethyl Phenyl Sulfone Carbanion | Data not available in snippets | Data not available in snippets |

| Isopropyl Phenyl Sulfone Carbanion | Data not available in snippets | Data not available in snippets |

| Note: Specific energy values from DFT calculations were mentioned as being performed but not explicitly provided in the search results. |

DFT calculations are widely used to predict the reactivity of sulfones and to establish quantitative structure-reactivity relationships (QSRR). nih.govacs.orgresearchgate.net By calculating properties such as activation energies and reaction energies, DFT can provide valuable predictions about how changes in molecular structure will affect reactivity. nih.govacs.org

For example, in the study of 2-sulfonylpyrimidines, DFT calculations were used to model the reaction with thiol nucleophiles. researchgate.net The calculations indicated a two-step mechanism involving a stabilized Meisenheimer-Jackson complex intermediate. nih.govacs.org The calculated activation energies for the nucleophilic addition were found to correlate well with experimentally determined reaction rates, demonstrating the predictive power of the DFT model. nih.govacs.org This allows for the rational design of new reagents with tailored reactivity profiles. nih.govacs.org Furthermore, DFT can be used to treat a wide range of substituents, including those not covered by traditional Hammett parameters, making it a more general and versatile tool for predicting reactivity. nih.govacs.org

Table 2: Correlation of Experimental and DFT Calculated Activation Barriers for 2-Sulfonylpyrimidine Derivatives

| Derivative | Experimental ΔΔG≠ (kJ/mol) | Calculated ΔΔG≠ (kJ/mol) |

| Various leaving groups | Good correlation observed | Good correlation observed |

| C4/5/6-substituted | Good correlation observed | Good correlation observed |

| All derivatives | Good correlation observed | Good correlation observed |

| Note: The search results indicate a good correlation was found, but do not provide the specific numerical data for this table. |

DFT calculations have proven to be an invaluable tool for studying the mechanisms and selectivity of cycloaddition reactions involving phenyl vinyl sulfone. researchgate.netrsc.orgmdpi.com These computational models can predict reaction pathways, activation barriers, and the stereochemical outcomes of these reactions.

For instance, DFT (specifically, (U)B3LYP/6-311+G(d,p)) has been used to investigate the intermolecular radical anion [2+2] cycloadditions of phenyl vinyl sulfone with enones. researchgate.net These calculations help to verify the dominant reaction pathways by comparing activation barriers and to explain the observed regioselectivity, which is often influenced by electronic effects like p-π conjugation. researchgate.net

In the context of Diels-Alder reactions, computational modeling has been used to predict the exergonicity and kinetic barriers for the reaction of phenyl vinyl sulfone with dienes like cyclopentadiene (B3395910) and furan (B31954). rsc.org For example, the reaction with cyclopentadiene is predicted to be significantly exergonic, making the reverse reaction kinetically prohibitive and leading to a kinetically controlled product ratio. rsc.org

Furthermore, DFT studies on the [3+2] cycloaddition reaction of azomethine ylides with phenyl vinyl sulfone have been conducted to understand the electronic structure of the reactants and the origin of the observed regio- and stereoselectivity. mdpi.com These calculations can determine whether the reaction proceeds through a one-step or multi-step mechanism and can quantify the polar character of the reaction by analyzing the global electron density transfer (GEDT) at the transition state. mdpi.com

Table 3: Calculated Energetic Data for the Diels-Alder Reaction of Phenyl Vinyl Sulfone

| Diene | Product Formation | ΔG° (kcal/mol) | ΔG‡ (kcal/mol) |

| Cyclopentadiene | Exo Isomer | -19.3 | 21.9 |

| Cyclopentadiene | Endo Isomer | -20.3 | 22.4 |

| Furan | Exo Isomer | -2.0 | ~4-5 higher than endo |

| Furan | Endo Isomer | -2.1 | ~4-5 higher than exo |

| Note: The free energy barriers for the furan reaction were described as being ~4-5 kcal/mol, but the absolute values were not provided in the search snippets. |

Molecular Orbital Analysis and Spectroscopic Correlations

The relationship between a molecule's electronic structure and its spectroscopic properties can be effectively explored using theoretical and computational methods. For sulfones, including this compound, techniques such as Density Functional Theory (DFT) provide deep insights into molecular orbital configurations and allow for the prediction and interpretation of experimental spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and predicting the energy required for electronic transitions. mdpi.comlibretexts.org A smaller energy gap generally implies higher chemical reactivity and susceptibility to electronic excitation. nih.gov

In aryl sulfones, theoretical calculations show that the HOMO is often concentrated on the triphenylamine (B166846) (TPA) donor skeleton, while the LUMO is typically located around the electron-withdrawing sulfonyl group. mdpi.com This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their intramolecular charge transfer properties. mdpi.com While specific DFT calculations for this compound are not widely published, data from related aryl sulfones illustrate general trends in HOMO-LUMO energies and their corresponding energy gaps. These calculations are typically performed at various levels of theory, such as B3LYP or M062X with basis sets like 6-311++G(d,p). mdpi.comnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for Representative Sulfone Compounds This table presents theoretical data for related sulfone compounds to illustrate typical energy ranges, as specific computational data for this compound is not available in the cited literature.

Correlation with Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. asianpubs.org Computational methods, particularly DFT, are frequently used to calculate theoretical vibrational wavenumbers. nih.gov These calculated frequencies, when scaled, show good agreement with experimental data and aid in the precise assignment of spectral bands. nih.gov

For this compound, the most characteristic IR absorptions are from the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in distinct regions of the spectrum. Experimental IR data for this compound confirms the presence of these key functional groups. nih.gov

Table 2: Experimental Infrared (IR) Spectroscopy Data for this compound

Correlation with UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule as it absorbs light. libretexts.org These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, most commonly from the HOMO to the LUMO. libretexts.org The energy of this transition corresponds to the HOMO-LUMO energy gap. Theoretical methods like Time-Dependent DFT (TD-DFT) can predict the wavelengths of these electronic absorptions (λ_max). nih.govacs.org For aryl sulfones, the observed absorption bands are often attributed to π-π* transitions within the aromatic system. mdpi.com

Correlation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. While computational chemistry can predict NMR chemical shifts with reasonable accuracy, experimental data remains the standard for structural elucidation. researchgate.netliverpool.ac.uk The ¹H and ¹³C NMR spectra of this compound clearly show distinct signals for the aromatic protons and carbons of the phenyl group and the aliphatic protons and carbons of the isopropyl group, confirming the molecular structure. nih.govcdnsciencepub.com

Table 3: Experimental NMR Spectroscopy Data for this compound

Advanced Applications in Contemporary Organic Synthesis

Chiral Synthesis and Stereoselective Transformations

The electron-withdrawing nature of the sulfonyl group activates adjacent positions, facilitating a wide range of stereoselective reactions. This has made chiral sulfones highly valuable intermediates in asymmetric synthesis, where the precise control of stereochemistry is paramount.

Significant progress has been made in developing catalytic enantioselective methods to synthesize α-C chiral sulfones. rsc.org One innovative approach merges photoactive electron donor–acceptor (EDA) complexes with nickel catalysis. Under visible light, an EDA complex formed from a sulfonyl chloride and a Hantzsch ester generates sulfonyl radicals. These radicals add to α,β-unsaturated N-acylpyrazoles, while a chiral Nickel catalyst provides the asymmetric environment, leading to optically enriched α-C chiral sulfones. rsc.org This dual-catalysis strategy provides a powerful tool for the enantioselective installation of sulfone groups. rsc.orgnih.gov

Diastereoselective reactions involving phenyl sulfones have also been extensively explored. For instance, allylic 1,2- and 1,3-hydroxy phenyl sulfones can undergo regioselective and diastereoselective desulfonylation with samarium(II) iodide. This reaction is believed to proceed through a chelated organosamarium intermediate, where an existing stereocenter directs the facial selectivity of intramolecular protonation, allowing for predictable control over the resulting alkene stereochemistry. nih.gov The phenyl sulfone group can also direct the diastereoselective cyclization of epoxy allylsilane systems. acs.org

Recent research has demonstrated the utility of various catalytic systems for these transformations, as summarized in the table below.

| Catalytic System | Reaction Type | Substrates | Outcome |

| Visible-Light-Induced EDA Complex / Chiral Ni Catalyst | Asymmetric Radical Addition | α,β-Unsaturated N-Acylpyrazoles | Enantioenriched α-C Chiral Sulfones |

| Visible-Light / Ni-Organophotocatalysis | Asymmetric Sulfonylalkenylation | Styrenes, Alkenyl Halides, Sulfinates | Enantioenriched β-Alkenyl Sulfones nih.govacs.org |

| Copper Catalysis | Vicinal Cyano-arylsulfonylation | Acrylamides with Sulfur Dioxide Insertion | Chiral Sulfones with All-Carbon Quaternary Centers rsc.org |

| Palladium Catalysis | Decarboxylative Asymmetric Allylic Alkylation | Racemic Ester- and Ketone-Substituted Sulfones | Enantioenriched α-Difunctionalized Cyclic Sulfones acs.org |

The synthesis of chiral sulfones, where the sulfone moiety is directly connected to the stereocenter, is of great importance as these structures are found in numerous bioactive compounds. researchgate.net Traditional methods often relied on nucleophilic substitution or the oxidation of pre-existing chiral thioethers. researchgate.net However, modern catalytic methods have provided more efficient and versatile routes.

For example, a three-component reaction enabled by visible-light and nickel catalysis allows for the asymmetric sulfonylalkenylation of alkenes. This method combines simple, readily available starting materials—alkenyl halides, styrenes, and aryl/alkyl sulfinates—to construct enantioenriched β-alkenyl sulfones in a single step with high enantioselectivity. nih.govacs.org Another powerful strategy involves the copper-catalyzed insertion of sulfur dioxide in a four-component reaction to access chiral sulfones that possess an all-carbon quaternary stereocenter, a synthetically challenging motif. rsc.org This reaction proceeds with excellent enantioselectivity (often >99% ee) and demonstrates broad substrate scope. rsc.org

Phenyl Isopropyl Sulfone and its Derivatives as Synthetic Equivalents and Building Blocks

Beyond their role in stereoselective reactions, phenyl sulfone derivatives are highly valued as synthetic building blocks. They can function as "synthons," which are idealized fragments that can be introduced into a molecule and later transformed or removed, effectively representing a functional group that might be difficult to handle directly.

Phenyl vinyl sulfone is a versatile dienophile in Diels-Alder [4+2] cycloaddition reactions. acs.orgorgsyn.org The resulting cycloadducts contain the phenylsulfonyl group, which can be readily removed under reductive conditions or via base-induced elimination. This two-step sequence of cycloaddition followed by desulfonylation makes phenyl vinyl sulfone an effective synthetic equivalent for acetylene (B1199291) or ethylene. orgsyn.orgacs.orgscripps.edu By using substituted vinyl sulfones, this strategy can also provide access to products that would formally derive from cycloadditions with substituted and unstable alkenes. orgsyn.org

| Diene | Phenyl Vinyl Sulfone Derivative | Effective Synthon | Product Type after Desulfonylation |

| Cyclopentadiene (B3395910) | Phenyl Vinyl Sulfone | Ethylene | Norbornene derivative |

| Anthracene | Phenyl Vinyl Sulfone | Ethylene | Dibenzo-barrelene derivative |

| Danishefsky's Diene | Phenyl Vinyl Sulfone | Ethylene | Functionalized Cyclohexenone |

| Various Dienes | trans-1-(Phenylsulfonyl)-2-(trimethylsilyl)ethylene | Acetylene | Cyclohexadiene derivative |

The sulfone group is a powerful directing group in the functionalization of aromatic rings. The acidity of the protons at the ortho-position of the aryl ring and the alpha-position to the sulfone can be exploited for selective elaboration. Aryl sulfones can be subjected to ortho-metalation, typically using strong bases like organolithium reagents, to generate an ortho-lithiated species. researchgate.net This intermediate can then react with a wide range of electrophiles to install a substituent exclusively at the ortho position.

While direct examples focusing solely on this compound are specific, the general principle applies broadly to aryl alkyl and aryl tert-butyl sulfones. researchgate.netnih.gov Coordination of a phenyl sulfone to a metal center, such as tungsten, can render the aromatic ring susceptible to protonation at the ortho-carbon, which can then be attacked by a nucleophile. nih.gov This strategy allows for sequential, independent nucleophilic additions, leading to highly substituted cyclohexene (B86901) rings. nih.gov The combination of ortho-lithiation strategies with subsequent reactions provides a robust platform for creating diverse ortho,alpha-substituted aryl systems. researchgate.netchinesechemsoc.org

The introduction of fluorine-containing groups into organic molecules is of immense interest in medicinal and materials chemistry, as it can significantly alter a compound's properties. cas.cn Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has emerged as a key reagent for introducing the difluoromethyl (CF₂H) group, which is a bioisostere of hydroxyl or thiol groups. cas.cnresearchgate.net

This reagent is a versatile precursor that can generate difluoromethyl radicals, difluorocarbene, or a (phenylsulfonyl)difluoromethyl anion depending on the reaction conditions. cas.cnresearchgate.net It has been widely used in nucleophilic, electrophilic, and radical difluoromethylation reactions. cas.cn For example, under visible-light photoredox catalysis, PhSO₂CF₂H can serve as a source of the difluoromethyl radical for addition to alkenes. cas.cnsioc.ac.cn Copper-catalyzed reactions have also been developed for the (phenylsulfonyl)difluoromethylation of arylboronic acids. sioc.ac.cntandfonline.com The versatility of fluorinated sulfones makes them indispensable tools in modern fluoroalkylation chemistry. cas.cncas.cn

| Reagent | Reaction Type | Substrates | Product Type |

| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Radical Difluoromethylation | Alkenes, Isocyanides | Difluoromethylated Alkanes/Imines cas.cnsioc.ac.cn |

| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Nucleophilic Difluoromethylation | Aldehydes, Ketones | gem-Difluoroolefins (after elimination) cas.cn |

| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Copper-Mediated Cross-Coupling | Arylboronic Acids | Difluoromethylated Arenes sioc.ac.cntandfonline.com |

| Bromodifluoromethyl Phenyl Sulfone | Radical Addition/Julia Olefination | Aldehydes | 1,1-Difluoroalkenes cas.cn |

Role in Complex Molecule Synthesis and Functionalization

This compound and related sulfonyl compounds have emerged as versatile reagents and functional motifs in contemporary organic synthesis. Their unique electronic properties and reactivity enable intricate molecular manipulations, facilitating the construction of complex architectures and the late-stage functionalization of bioactive molecules and materials.

Construction of Highly Functionalized Carbocyclic Scaffolds (e.g., Cyclohexenes)

The synthesis of densely functionalized carbocyclic rings, such as cyclohexenes, is a cornerstone of modern organic chemistry, providing scaffolds for pharmaceuticals and other functional molecules. Phenyl sulfones have been instrumental in the development of novel methodologies to access these structures.

A notable strategy involves the dihapto-coordination of a phenyl sulfone to a tungsten complex, {WTp(NO)(PMe₃)}, where Tp represents trispyrazolylborate. This coordination dramatically alters the electronic properties of the aromatic ring, rendering it susceptible to a sequence of stereoselective transformations. The process commences with the protonation of the dearomatized aryl ring at the carbon ortho to the sulfone group. The resulting arenium intermediate readily undergoes nucleophilic attack, leading to a dihapto-coordinated sulfonylated diene complex. nih.gov

This sequence can be repeated, with a second protonation and subsequent nucleophilic addition, to generate a trisubstituted cyclohexene still bearing the sulfonyl group at an allylic position. The utility of the sulfone group is further highlighted by its ability to act as a leaving group (as a sulfinate anion), enabling the introduction of a third nucleophile. A key feature of this methodology is the high stereocontrol, with all three nucleophilic additions occurring on the face of the ring opposite to the metal complex. nih.gov

The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, including masked enolates, cyanide, amines, amides, and hydride. This allows for the creation of a diverse library of highly functionalized cyclohexenes from a common phenyl sulfone precursor. nih.gov

Table 1: Examples of Nucleophiles Used in the Synthesis of Trisubstituted Cyclohexenes

| Entry | First Nucleophile | Second Nucleophile | Third Nucleophile (displacing sulfone) |

| 1 | Masked enolate | Hydride | Cyanide |

| 2 | Cyanide | Amine | Masked enolate |

| 3 | Amide | Hydride | Amine |

This table is a representation of the types of nucleophiles that can be used in this methodology.

Strategies for Late-Stage Functionalization in Medicinal Chemistry and Materials Science

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late step in their synthesis. wikipedia.org This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship studies or for fine-tuning the properties of a material without the need for de novo synthesis. The sulfone group, including that of this compound, can play a crucial role in LSF strategies.

In medicinal chemistry, the introduction of a sulfone moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, influencing binding interactions with biological targets. LSF strategies can be employed to introduce a sulfonyl group into a complex molecule to enhance its therapeutic potential.

Furthermore, the sulfone group itself can serve as a handle for further functionalization. For instance, the development of methods for the C-H functionalization of molecules containing sulfones allows for the direct modification of the carbon backbone in the vicinity of the sulfonyl group. This enables the introduction of new substituents that can modulate the biological activity or physical properties of the molecule.

In materials science, polymers containing sulfone groups, such as poly(ether sulfone)s, are valued for their thermal stability and mechanical strength. LSF of these polymers or their monomeric precursors can be used to introduce new functionalities, thereby altering their solubility, conductivity, or optical properties. For example, the sulfone group can activate adjacent C-H bonds for metal-catalyzed cross-coupling reactions, allowing for the grafting of new side chains onto a polymer backbone.

Recent advancements have also focused on the transformation of the sulfone group itself in the later stages of a synthesis. For example, under specific photocatalytic conditions, sulfonamides can be converted into sulfonyl radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This type of reactivity opens up new avenues for the late-stage diversification of complex molecules containing the sulfone functional group.

Table 2: Potential Late-Stage Functionalization Strategies Involving Sulfones

| Strategy | Description | Potential Application |

| C-H Functionalization | Direct modification of C-H bonds adjacent to or remote from the sulfone group. | Introduction of new substituents to modulate biological activity or material properties. |

| Sulfone as a Leaving Group | Displacement of the sulfonyl group with a nucleophile. | Introduction of diverse functional groups at a specific position. |

| Transformation of the Sulfone Moiety | Conversion of the sulfone to other functional groups (e.g., via radical intermediates). | Diversification of molecular scaffolds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl isopropyl sulfone in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or oxidation of thioethers. For instance, alkylation of sodium thiophenoxide with isopropyl halides followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields sulfones. Crystallization techniques (e.g., vapor diffusion using chloroform/isopropyl alcohol mixtures) enhance purity .

- Key Considerations : Monitor reaction kinetics using thin-layer chromatography (TLC) and optimize solvent polarity to minimize byproducts.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm sulfone group resonance (e.g., 2.8–3.5 ppm for sulfonyl protons) .

- X-ray Diffraction : Determine crystal packing and bond angles (e.g., S=O bond lengths ~1.43 Å) to validate structural stability .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 184.07 for CHOS) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a selective PRMT4 inhibitor in cancer research?

- Methodological Answer :

-

Enzyme Assays : Measure IC values via fluorescence polarization assays (e.g., IC = 0.03 µM for PRMT4 inhibition).

-

Structure-Activity Relationship (SAR) : Modify sulfone substituents (e.g., isopropyl vs. methyl groups) to assess steric effects on binding pocket occupancy. Larger groups (e.g., diethyl sulfonamide) reduce potency due to hydrophobic pocket constraints .

-

Data Contradiction Resolution : Compare IC trends across analogs using molecular docking (e.g., AutoDock Vina) to validate steric hindrance hypotheses.

Compound R Group IC (µM) Selectivity (PRMT4/PRMT5) 3b (methyl) CH 0.035 220-fold 16 (isopropyl) CH 0.030 650-fold 17 (tert-butyl) CH 3.3 <50-fold Table 1: SAR of sulfone derivatives in PRMT4 inhibition

Q. What methodologies assess this compound’s stability in high-temperature supercapacitors?

- Methodological Answer :

- Accelerated Aging Tests : Subject cells to 120°C and 50% relative humidity for 500+ hours. Monitor capacitance retention via cyclic voltammetry (CV) and impedance spectroscopy.

- Post-Mortem Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect degradation byproducts (e.g., sulfonic acids) .

- Key Finding : Ethyl isopropyl sulfone retains >90% capacitance at 120°C, outperforming traditional electrolytes .

Q. How do steric effects influence this compound’s reactivity in electrophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Compare bromination rates of styryl sulfones (e.g., methyl vs. phenyl substituents). Phenyl groups reduce rates by 70% due to steric shielding of the double bond.

- Stereochemical Analysis : Use NMR coupling constants (e.g., Hz for trans isomers) to confirm erythro/threo diastereomer ratios .

Q. What strategies resolve contradictory data in sulfone-mediated polymer electrolyte membrane (PEM) performance?

- Methodological Answer :

- Controlled Hydration Studies : Adjust water content (λ = HO/SOH ratio) and measure proton conductivity via AC impedance.

- Cross-Validation : Compare PEM mechanical strength (tensile testing) with molecular dynamics simulations of sulfone-water interactions .

- Conflict Resolution : Reconcile high conductivity (>0.1 S/cm) with membrane swelling by incorporating crosslinkers (e.g., divinylbenzene) .

Guidelines for Data Analysis

- Statistical Rigor : Use ANOVA for multi-group comparisons (e.g., IC values across sulfone derivatives).

- Uncertainty Quantification : Report standard deviations for crystallographic parameters (e.g., bond angles ±0.02°) .

- Visual Cues in Scholarly Sources : Prioritize peer-reviewed data tables, error bars, and molecular diagrams over non-technical figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.